molecular formula C13H19NO B8593063 7-tert-Butyl-chroman-4-ylamine

7-tert-Butyl-chroman-4-ylamine

Cat. No. B8593063
M. Wt: 205.30 g/mol
InChI Key: ZYTVBLCFEFRUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CON=C1CCOc2cc(C(C)(C)C)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][OH:20].[CH3:1][O:2][N:3]=[C:4]1[CH2:5][CH2:6][O:7][c:8]2[cH:9][c:10]([C:14]([CH3:15])([CH3:16])[CH3:17])[cH:11][cH:12][c:13]21.[NH3:18]>>[NH2:3][CH:4]1[CH2:5][CH2:6][O:7][c:8]2[cH:9][c:10]([C:14]([CH3:15])([CH3:16])[CH3:17])[cH:11][cH:12][c:13]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CON=C1CCOc2cc(C(C)(C)C)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CON=C1CCOc2cc(C(C)(C)C)ccc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)c1ccc2c(c1)OCCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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